MRS2496

P2Y1 receptor Radioligand binding Receptor pharmacology

MRS2496 is a selective P2Y1 antagonist with a non-hydrolyzable C-P bond for enhanced stability vs. phosphate esters. IC50 1.5 μM (platelet aggregation) offers mid-range potency for dose-response curves, avoiding steep transitions of sub-nanomolar agents. Clean P2Y1 selectivity over P2Y12 (IC50 >100 μM) enables pathway-specific antiplatelet research. Ideal for assays requiring defined stability windows and calcium flux calibration.

Molecular Formula C10H16ClN5O6P2
Molecular Weight 399.66 g/mol
Cat. No. B1676836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRS2496
SynonymsMRS2496;  MRS 2496;  MRS-2496.
Molecular FormulaC10H16ClN5O6P2
Molecular Weight399.66 g/mol
Structural Identifiers
SMILESCNC1=C2C(=NC(=N1)Cl)N(C=N2)CC(CP(=O)(O)O)CP(=O)(O)O
InChIInChI=1S/C10H16ClN5O6P2/c1-12-8-7-9(15-10(11)14-8)16(5-13-7)2-6(3-23(17,18)19)4-24(20,21)22/h5-6H,2-4H2,1H3,(H,12,14,15)(H2,17,18,19)(H2,20,21,22)
InChIKeyFFBIISIICFTESN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MRS2496: P2Y1 Receptor Antagonist with Bisphosphonate Structural Stability


MRS2496 (CAS: 491611-67-7; MF: C10H16ClN5O6P2; MW: 399.66) is an acyclic bisphosphonate nucleotide derivative that functions as a selective antagonist of the P2Y1 purinergic receptor [1]. It belongs to a class of P2Y1 antagonists derived from adenosine bisphosphate analogues and was developed as part of a medicinal chemistry program evaluating phosphate-substituted nucleotide mimetics for antiplatelet research applications [2].

Why P2Y1 Antagonists Cannot Be Interchanged: Structural Determinants Differentiating MRS2496 from Analogs


P2Y1 antagonists are not functionally interchangeable due to substantial variability in receptor binding affinity, cellular functional potency, and metabolic stability profiles across structural subclasses. MRS2496 incorporates a non-hydrolyzable carbon-phosphorus (C-P) bond characteristic of bisphosphonates, distinguishing it from phosphate ester-based analogs (e.g., MRS2298) that contain hydrolytically labile P-O bonds [1]. This structural divergence produces a ~24-fold difference in antiplatelet aggregation potency versus MRS2500 (IC50: 1.5 μM vs. 0.95 nM) [1]. Procurement without regard to these structural and quantitative differences risks experimental inconsistency, particularly in assays requiring defined stability windows or where potency tiering is critical for dose-response resolution.

MRS2496 Quantitative Differentiation Evidence: Direct Comparator Data


P2Y1 Receptor Binding Affinity: MRS2496 Ki versus MRS2500 and MRS2298

In competitive radioligand binding assays using [3H]MRS2279 at the recombinant human P2Y1 receptor, MRS2496 exhibited a Ki of 76 ± 10 nM, placing its affinity intermediate between the higher-potency MRS2500 (Ki = 0.78 ± 0.08 nM) and the lower-potency MRS2298 (Ki = 29.6 ± 3.3 nM) [1]. The 1.5-order-of-magnitude affinity differential between MRS2496 and MRS2500 represents a quantifiable tier for experimental stratification.

P2Y1 receptor Radioligand binding Receptor pharmacology

Human Platelet Aggregation Inhibition: MRS2496 IC50 Relative to MRS2500 and MRS2298

In washed human platelet suspensions stimulated with ADP, MRS2496 inhibited platelet aggregation with an IC50 of 1500 ± 250 nM (1.5 μM) [1]. In the same experimental system, MRS2500 exhibited an IC50 of 0.95 ± 0.16 nM, while MRS2298 produced an IC50 of 62.8 ± 15.6 nM [1]. The potency rank order (MRS2500 > MRS2298 > MRS2496) is consistent across binding, aggregation, and calcium mobilization endpoints.

Antiplatelet aggregation P2Y1 antagonist Human platelets

Intracellular Calcium Mobilization Inhibition: MRS2496 Exhibits Distinctly Right-Shifted Potency

MRS2496 inhibited ADP-induced intracellular Ca2+ rise in washed human platelets with an IC50 of 16,100 ± 4600 nM [1]. This contrasts sharply with MRS2500 (IC50 = 49.1 ± 6.7 nM) and MRS2298 (IC50 = 810 ± 207 nM) [1]. The ~328-fold rightward shift in the Ca2+ inhibition curve versus MRS2500 provides a uniquely weak P2Y1 antagonist tool for calcium flux studies requiring low-potency reference controls.

Calcium signaling Platelet activation P2Y1 functional assay

P2Y12 Receptor Selectivity: Absence of Cross-Reactivity at Proaggregatory Pathway

MRS2496 demonstrated no substantial antagonism of the adenylate cyclase/cAMP pathway in platelets, with IC50 >100,000 nM for inhibition of cAMP effects [1]. This selectivity profile—functional antagonism exclusively at P2Y1 without interference at the ADP-activated P2Y12 receptor—was identically observed for MRS2500 and MRS2298 (both also IC50 >100,000 nM) [1].

Receptor selectivity P2Y12 cAMP assay

Bisphosphonate Structural Stability: Non-Hydrolyzable C-P Bond Differentiation

MRS2496 is characterized as a bisphosphonate derivative wherein the phosphate groups are linked via non-hydrolyzable carbon-phosphorus (C-P) bonds, in contrast to the bisphosphate analog MRS2298 which contains hydrolytically labile P-O bonds [1]. The bisphosphonate is predicted to be more stable in general in biological systems than phosphate antagonists due to the non-hydrolyzable C-P bond [1].

Metabolic stability Bisphosphonate Phosphate mimetic

Recombinant P2Y1 Cellular Functional Activity: IP Formation and PLC Inhibition

In recombinant human P2Y1 receptor expressed in 1321N1 astrocytoma cells, MRS2496 antagonized 2-MeS-ADP-induced inositol phosphate formation with an IC50 of 620 nM [1]. In the same cellular system measuring inhibition of 2-MeS-ADP-stimulated phospholipase C (PLC) activity, MRS2496 exhibited an IC50 of 616.6 nM [1]. These values represent functional potency at the recombinant receptor in a heterologous expression system.

P2Y1 functional assay Inositol phosphate Recombinant receptor

MRS2496 Validated Application Scenarios for Research and Procurement Planning


Intermediate-Affinity P2Y1 Probe for Platelet Aggregation Dose-Response Studies

MRS2496 (IC50 = 1.5 μM in washed human platelets) [1] occupies a mid-range potency tier between the ultra-potent MRS2500 (IC50 = 0.95 nM) [1] and weaker acyclic nucleotide P2Y1 antagonists. This intermediate potency makes MRS2496 suitable for platelet aggregation experiments requiring antagonist concentrations that produce partial rather than maximal receptor blockade, enabling construction of full dose-response curves without the steep on/off transitions characteristic of sub-nanomolar antagonists.

Low-Potency Control for P2Y1-Mediated Calcium Mobilization Assays

With an IC50 of 16.1 μM for inhibition of ADP-induced intracellular Ca2+ rise in human platelets [1], MRS2496 provides a distinct low-potency reference for calcium flux studies. Researchers investigating P2Y1 signaling can employ MRS2496 as a calibration tool to define assay sensitivity windows or as a negative control where weak but specific P2Y1 antagonism is required to distinguish signal from noise in calcium mobilization readouts.

P2Y1-Selective Pathway Dissection in ADP-Mediated Platelet Activation

MRS2496 exhibits clean selectivity for the P2Y1 receptor over the proaggregatory P2Y12 receptor (IC50 >100 μM for cAMP pathway effects) [1]. This selectivity profile, shared across the MRS series, enables researchers to dissect the relative contributions of P2Y1 (shape change, calcium mobilization) versus P2Y12 (cAMP inhibition, stable aggregation) pathways in ADP-stimulated platelet activation, without confounding off-target effects on adenylate cyclase signaling.

Bisphosphonate Scaffold Reference for Stability-Sensitive Experimental Protocols

MRS2496 incorporates a non-hydrolyzable C-P bond characteristic of bisphosphonates, which is predicted to confer enhanced stability in biological systems relative to phosphate ester-based P2Y1 antagonists such as MRS2298 [1]. This structural attribute supports its use in protocols requiring extended incubation times or in systems where phosphatase activity could degrade phosphate-containing antagonists, though direct quantitative stability comparisons remain to be established.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for MRS2496

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.